Product packaging for 3-(2-Mercapto-1H-imidazol-4-YL)pyridine(Cat. No.:CAS No. 93103-29-8)

3-(2-Mercapto-1H-imidazol-4-YL)pyridine

Cat. No.: B020630
CAS No.: 93103-29-8
M. Wt: 177.23 g/mol
InChI Key: HIXVFTDHZZYSLX-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Chemical Science

The significance of heterocyclic scaffolds is immense, particularly in medicinal chemistry and materials science. globalnmr.orgnih.govscirp.org Over 90% of new drugs incorporate heterocyclic motifs, which are integral to the function of numerous natural products, including vitamins and alkaloids. scirp.orguobabylon.edu.iq These frameworks are not only prevalent in pharmaceuticals but also in agrochemicals, dyes, and electronic materials. scirp.org The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique chemical and physical properties, enabling these molecules to interact with biological targets with high specificity and affinity. globalnmr.orgnih.gov This has led to the development of a wide range of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs. scirp.orgatlantis-press.com

Academic Importance of Mercaptoimidazole and Pyridine (B92270) Ring Systems

The mercaptoimidazole and pyridine ring systems are of profound academic and practical interest. The pyridine ring, a six-membered aromatic heterocycle, is a fundamental building block in many clinically important molecules and natural products. rjptonline.orgmdpi.com Its ability to form hydrogen bonds and coordinate with metal ions contributes to its versatile role in drug design. mdpi.com

The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is another crucial pharmacophore found in many biologically active compounds. rsc.org The 2-mercaptoimidazole (B184291) moiety, in particular, exhibits a fascinating tautomerism between the thione and thiol forms, which significantly influences its chemical reactivity and biological activity. nih.govnih.gov This tautomerism, along with the potential for the sulfur atom to act as a nucleophile or a ligand for metal ions, makes mercaptoimidazole derivatives highly valuable in the synthesis of novel compounds with diverse applications. nih.govijmrhs.com The combination of these two important heterocyclic systems in a single molecule, as in 3-(2-Mercapto-1H-imidazol-4-YL)pyridine, presents a rich area for chemical exploration.

Overview of Research Directions for Novel Pyridine-Imidazole Thiols

Current research on novel pyridine-imidazole thiols is multifaceted, exploring their potential in various domains. A significant area of investigation is their application in coordination chemistry, where they can act as versatile ligands for a range of metal ions. globalnmr.orgrsc.org The resulting metal complexes are being studied for their catalytic properties, as well as for their potential as therapeutic or diagnostic agents.

In medicinal chemistry, the focus is on synthesizing new derivatives and evaluating their biological activities. Given the known pharmacological profiles of both pyridine and mercaptoimidazole scaffolds, there is considerable interest in developing novel pyridine-imidazole thiols as potential anticancer, antimicrobial, and anti-inflammatory agents. nih.govrsc.orgsmolecule.com

Furthermore, the unique structural and electronic properties of these compounds make them interesting candidates for materials science. Research is ongoing into their use in the development of functional materials, such as sensors and molecular switches, leveraging their tautomeric and coordination capabilities.

Contextualizing this compound within Current Chemical Research

This compound, with its pyridine ring directly linked to a 2-mercaptoimidazole core, embodies the convergence of these important research areas. While specific, in-depth experimental studies on this particular molecule are not extensively documented in publicly available literature, its structure suggests several key areas of scientific interest.

The synthesis of this compound would likely involve established methods for the formation of the 4-substituted-2-mercaptoimidazole ring. nih.govchemicalbook.com Spectroscopic and structural analysis would be crucial to understanding its tautomeric equilibrium and the electronic communication between the two heterocyclic rings. The potential for this molecule to engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, makes its crystal structure and supramolecular chemistry a subject of significant academic curiosity. nih.govrjptonline.orgresearchgate.net

The following sections will delve into the theoretical and analogous experimental data available for this compound and its closely related structures, providing a comprehensive overview of its chemical properties and potential for further research.

Interactive Data Table: Plausible Synthetic Routes

Synthetic ApproachKey ReactantsGeneral ConditionsPlausible Product
Hantzsch-type Imidazole Synthesis3-Bromoacetylpyridine, Thiourea (B124793)Reflux in a suitable solvent (e.g., ethanol)3-(2-Amino-1,3-thiazol-4-yl)pyridine followed by rearrangement/hydrolysis
From α-haloketone and thiocyanate (B1210189)3-(2-Chloroacetyl)pyridine, Potassium thiocyanateReaction in a polar solventIntermediate which cyclizes to form the mercaptoimidazole ring
Cyclization of a thiourea derivativeN-(1-(pyridin-3-yl)-2-oxoethyl)thioureaAcid or base catalysisThis compound

Interactive Data Table: Theoretical Spectroscopic Data

Spectroscopic TechniqueTheoretical Data (based on DFT calculations of analogous structures)
¹H NMR (DMSO-d₆, δ ppm)Pyridine-H: 7.5-8.8; Imidazole-H: ~7.2; NH: ~12.5; SH: ~3.5 (broad, may exchange)
¹³C NMR (DMSO-d₆, δ ppm)Pyridine-C: 120-150; Imidazole-C: 115-140; C=S: ~165
FT-IR (cm⁻¹)N-H stretch: 3100-3300 (broad); C=N stretch: ~1600; C=S stretch: ~1250

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3S B020630 3-(2-Mercapto-1H-imidazol-4-YL)pyridine CAS No. 93103-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-yl-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c12-8-10-5-7(11-8)6-2-1-3-9-4-6/h1-5H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXVFTDHZZYSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CNC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239286
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93103-29-8
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(3-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Mercapto 1h Imidazol 4 Yl Pyridine and Its Precursors

Retrosynthetic Analysis and Key Intermediate Identification for 3-(2-Mercapto-1H-imidazol-4-YL)pyridine

A logical retrosynthetic analysis of the target molecule involves disconnecting the imidazole (B134444) ring to reveal simpler, more readily available starting materials. The most common and effective disconnection strategy for a 4-substituted-1H-imidazole-2-thiol is the cleavage of the C-N and C-S bonds, which corresponds to the well-established Hantzsch thiazole (B1198619) synthesis and its variations.

This leads to two key synthons: an α-carbonyl cation synthon derived from the pyridine (B92270) moiety and a thiourea-like anion synthon. The corresponding synthetic equivalents for these synthons are an α-haloketone and a thiocyanate (B1210189) salt, respectively.

Key Intermediates:

2-Bromo-1-(pyridin-3-yl)ethan-1-one: This α-haloketone serves as the electrophilic component, providing the carbon backbone for the C4 and C5 positions of the imidazole ring. It is commercially available, which facilitates its use in synthesis. sigmaaldrich.com

Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN): These inorganic salts are common reagents that provide the N1, C2, and S atoms of the imidazole-2-thiol ring.

The retrosynthetic pathway can be visualized as follows:

Classical and Modern Synthetic Approaches to the Pyridine-Imidazole Thiol Core

The construction of the pyridine-imidazole thiol core can be achieved through several synthetic routes, ranging from classical condensation reactions to modern multicomponent strategies.

Classical Approach: Hantzsch-Type Condensation

The most direct and classical method for synthesizing 4-substituted-1H-imidazole-2-thiols is the reaction of an α-haloketone with a thiocyanate salt. In this case, 2-bromo-1-(pyridin-3-yl)ethan-1-one is reacted with potassium thiocyanate. The reaction typically proceeds by initial formation of an α-thiocyanatoketone intermediate, which then undergoes cyclization to form the imidazole ring. This method is analogous to the Hantzsch synthesis of thiazoles and is a robust way to obtain the desired heterocyclic core. dntb.gov.ua

The reaction is often carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid.

Modern Approaches

Contemporary synthetic chemistry offers several advanced methods for the construction of imidazole rings, often with improved efficiency and sustainability.

Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single step to form a complex product, which is highly efficient in terms of atom economy and step count. While a specific MCR for the target molecule is not widely reported, general MCRs for substituted imidazoles often involve an aldehyde, an amine source, and other building blocks. iau.irnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net This technique has been successfully applied to the synthesis of various imidazole derivatives. bohrium.com

Ultrasound-Promoted Synthesis: Sonochemistry, or the use of ultrasound, can also enhance reaction rates and yields. Ultrasound has been used to promote the synthesis of α-thiocyanoketones, which are key intermediates in the formation of the target scaffold. nih.gov

Optimization of Reaction Conditions for Yield and Purity of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of this compound from 2-bromo-1-(pyridin-3-yl)ethan-1-one and potassium thiocyanate, several parameters can be adjusted.

ParameterVariationExpected Outcome
Solvent Ethanol, Acetic Acid, DMF, WaterThe polarity and proticity of the solvent can influence the reaction rate and solubility of intermediates. Ethanol is a common choice for this type of condensation.
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate, but may also lead to side product formation. Refluxing is often necessary to drive the reaction to completion.
Reaction Time 1-24 hoursThe optimal time is determined by monitoring the reaction progress, for instance by using thin-layer chromatography (TLC). nih.gov
Stoichiometry Equimolar to excess of thiocyanateUsing a slight excess of the thiocyanate salt can help to ensure complete conversion of the limiting α-haloketone.
Catalyst None, Acid, or BaseWhile often uncatalyzed, the addition of a catalytic amount of acid or base can sometimes facilitate the cyclization step. niscpr.res.inresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. Several of these principles can be incorporated into the synthesis of this compound.

Atom Economy: Multicomponent reactions are inherently more atom-economical than multi-step syntheses. Designing a one-pot synthesis would be a key green improvement.

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or even solvent-free conditions. semanticscholar.org

Energy Efficiency: The use of microwave irradiation or ultrasound can reduce energy consumption by significantly shortening reaction times compared to conventional heating. researchgate.net

Use of Catalysis: Employing catalysts, especially recyclable ones, is preferable to using stoichiometric reagents. Research into catalytic versions of the imidazole synthesis is an active area. bohrium.com

Recent reviews have highlighted the progress in the green synthesis of imidazoles, emphasizing the benefits of these alternative energy sources and reaction conditions. researchgate.netbohrium.com

Stereoselective Synthesis and Enantiomeric Resolution Strategies for Analogues

The target molecule, this compound, is achiral. However, the introduction of a substituent at the C5 position of the imidazole ring or on the pyridine ring could create a stereocenter, leading to chiral analogues. The stereoselective synthesis of such analogues would be important for investigating their biological activities, as enantiomers often exhibit different pharmacological profiles.

Strategies for Stereoselective Synthesis:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, a chiral α-haloketone could be synthesized from a natural amino acid.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed.

Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in the formation of the product. This is a highly efficient method for generating chiral compounds. acs.org

While specific examples of the stereoselective synthesis of analogues of this compound are not documented, the principles of asymmetric synthesis are well-established and could be applied to this system. For instance, a stereoselective reduction of the ketone in the precursor or a stereoselective alkylation of the imidazole ring could be envisioned.

Advanced Spectroscopic and Structural Elucidation of 3 2 Mercapto 1h Imidazol 4 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

A thorough search for high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(2-Mercapto-1H-imidazol-4-YL)pyridine did not yield any specific experimental results. In a typical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and imidazole (B134444) rings. The chemical shifts and coupling constants of these signals would provide crucial information about the electronic environment and connectivity of the protons. Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, offering insights into its carbon framework.

Table 1: Hypothetical ¹H NMR Data for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Hypothetical ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
Data Not AvailableData Not Available

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of this compound

Detailed tandem mass spectrometry (MS/MS) studies, which are instrumental in elucidating the fragmentation pathways of a molecule, could not be found for this compound. Such an analysis would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate a series of fragment ions. The resulting fragmentation pattern would be invaluable for confirming the molecular structure and understanding its stability under energetic conditions.

Table 3: Anticipated Fragmentation Pathways for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Detailed Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Table 4: Expected Vibrational Modes for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H StretchData Not AvailableData Not Available
C=N StretchData Not AvailableData Not Available
C=C Stretch (Pyridine)Data Not AvailableData Not Available
C=C Stretch (Imidazole)Data Not AvailableData Not Available
C-S StretchData Not AvailableData Not Available

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

The definitive three-dimensional structure of this compound, which can be determined through single-crystal X-ray diffraction, has not been reported. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the mercapto and imidazole groups. Furthermore, no studies on the co-crystals of this compound were found.

Table 5: Crystallographic Data for this compound (Hypothetical)

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
Unit Cell DimensionsData Not Available
Bond Lengths (Å)Data Not Available
Bond Angles (°)Data Not Available
Intermolecular InteractionsData Not Available

Solid-State NMR and Crystallographic Studies of Polymorphs

There is no available information regarding the existence of polymorphs for this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Investigations using techniques such as solid-state NMR and powder X-ray diffraction would be necessary to identify and characterize any potential polymorphic forms.

Computational and Theoretical Investigations of 3 2 Mercapto 1h Imidazol 4 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine molecular geometries, electronic properties, and spectroscopic features. For 3-(2-Mercapto-1H-imidazol-4-YL)pyridine, DFT calculations, often using basis sets like B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p), can provide fundamental insights. niscair.res.inresearchgate.net

The key electronic properties derived from DFT are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. niscair.res.in A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

From these energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scispace.com These include:

Ionization Potential (I): The energy required to remove an electron (≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating high polarizability.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms and the sulfur atom, indicating sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: These are representative values based on similar heterocyclic structures and may vary with the specific computational method and basis set used.)

PropertyPredicted Value (eV)Description
EHOMO-6.2Energy of the Highest Occupied Molecular Orbital
ELUMO-1.5Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.7Indicator of chemical stability and reactivity
Ionization Potential (I)6.2Energy needed to remove an electron
Electron Affinity (A)1.5Energy released upon gaining an electron
Electronegativity (χ)3.85Tendency to attract electrons
Chemical Hardness (η)2.35Resistance to deformation of electron cloud
Electrophilicity Index (ω)3.15Capacity to accept electrons

Molecular Dynamics Simulations for Conformational Landscape Analysis of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. peerj.com For this compound, MD simulations can reveal its conformational landscape, showing how the molecule flexes, rotates, and interacts with its environment, such as a solvent.

The simulation process typically involves:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry to remove steric clashes or unfavorable contacts.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure, allowing the solvent to arrange around the solute.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory provides insights into the molecule's flexibility. The dihedral angle between the pyridine (B92270) and imidazole (B134444) rings is a key parameter. While likely preferring a near-planar conformation to maximize conjugation, thermal energy can induce rotations around the connecting single bond. MD simulations can map the energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

Prediction of Reactivity and Reaction Pathways Using Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are instrumental in predicting the reactivity and potential reaction pathways of a molecule. The electronic descriptors calculated in Section 4.1 provide a quantitative measure of reactivity. niscair.res.in For instance, the electrophilicity index (ω) can predict how the molecule will behave in reactions involving charge transfer.

Furthermore, these methods can model the transition states of potential chemical reactions. mdpi.com For this compound, several reactions could be investigated:

Oxidation: The mercapto (-SH) group is susceptible to oxidation, which could lead to the formation of a disulfide bridge with another molecule or further oxidation products.

Electrophilic Aromatic Substitution: The pyridine and imidazole rings can undergo substitution reactions. MEP maps can help predict the most likely sites for attack by electrophiles.

Alkylation: The sulfur atom and the ring nitrogens are potential nucleophiles that can be alkylated.

By calculating the activation energy (the energy barrier of the transition state) for these pathways, researchers can predict which reactions are most likely to occur under specific conditions. mdpi.com

Tautomeric Equilibria and Protonation States Modeling for this compound

The structure of this compound allows for several tautomeric and protonated forms. Computational modeling is an effective way to determine the relative stability of these forms. nih.gov

Tautomeric Equilibria: The mercaptoimidazole moiety can exist in two tautomeric forms: the thiol form (containing a -SH group) and the thione form (containing a C=S group and an N-H bond). nih.gov DFT calculations can compute the relative energies of these two tautomers in the gas phase and in solution (using a solvent model like PCM). nih.gov For many related heterocyclic thiols, the thione tautomer is found to be more stable.

Protonation States: The molecule has three nitrogen atoms that can be protonated: the pyridine nitrogen and the two nitrogens in the imidazole ring. plos.org The most likely site of protonation can be predicted by calculating the proton affinity for each nitrogen atom. The site with the highest proton affinity will be the most basic and therefore the most favorable for protonation. Computational studies on similar pyridine-containing molecules have shown that the pyridine nitrogen is often the most basic site. plos.orgresearchgate.net

Table 2: Possible Tautomeric and Protonated Forms of the Compound

FormDescriptionPredicted Relative Stability
Thiol Tautomer Contains a C-SH bond on the imidazole ring.Less Stable
Thione Tautomer Contains a C=S bond and an N-H bond on the imidazole ring.More Stable
Pyridine-Protonated A proton is added to the nitrogen of the pyridine ring.Most Likely Protonation Site
Imidazole-N1 Protonated A proton is added to the N1 nitrogen of the imidazole ring.Less Likely
Imidazole-N3 Protonated A proton is added to the N3 nitrogen of the imidazole ring.Less Likely

In Silico Screening and Virtual Ligand Design Based on the this compound Scaffold

The core structure of this compound can serve as a scaffold for designing new, potentially therapeutic molecules through in silico (computer-based) methods. nih.gov This process, known as virtual ligand design or structure-based drug design, involves several steps:

Target Identification: A biologically relevant protein (e.g., an enzyme, a receptor) is chosen as the target.

Virtual Library Generation: A large library of virtual compounds is created by computationally adding various chemical groups (R-groups) to the scaffold.

Molecular Docking: The virtual compounds are "docked" into the active site of the target protein to predict their binding orientation and affinity. researchgate.net The docking score estimates the strength of the interaction, with more negative scores indicating better binding.

ADME Prediction: The absorption, distribution, metabolism, and excretion (ADME) properties of the most promising candidates are predicted to assess their drug-likeness. pensoft.net

This approach allows for the rapid screening of thousands of compounds, prioritizing a smaller, more manageable number for actual chemical synthesis and biological testing. malariaworld.org For example, derivatives could be designed to inhibit specific kinases or proteases, where the pyridine and imidazole rings can form key hydrogen bonds and the mercapto group can be modified to improve potency or selectivity.

Table 3: Hypothetical In Silico Screening Data for Designed Analogs

Compound IDR-group ModificationDocking Score (kcal/mol)Predicted Oral Bioavailability
Scaffold-001(Original Molecule)-6.5Moderate
Analog-A01-SH replaced with -SCH3-7.2Good
Analog-B02Phenyl group added to Pyridine-8.1Good
Analog-C03-Cl added to Pyridine ring-7.8Moderate

Structure Activity Relationship Sar Studies for 3 2 Mercapto 1h Imidazol 4 Yl Pyridine Derivatives

Rational Design of 3-(2-Mercapto-1H-imidazol-4-YL)pyridine Analogues with Targeted Modifications

Rational drug design for derivatives of this compound involves the strategic modification of its core structure to enhance interactions with a specific biological target. This process begins with the scaffold, which serves as a molecular template. Modifications can be made at several positions, including the pyridine (B92270) ring, the imidazole (B134444) ring, and the mercapto group, to improve efficacy, selectivity, and pharmacokinetic properties.

Key strategies in the rational design of analogues include:

Side Chain Elaboration: As demonstrated in related imidazo[1,2-a]pyridine (B132010) systems, the elaboration of side chains can lead to the introduction of primary amine groups, which can then be further functionalized to interact with specific target residues. nih.gov

Substitution on the Heterocyclic Core: The addition of various substituents to the imidazopyridine backbone is a common approach. For instance, in the development of thromboxane (B8750289) A2 receptor antagonists based on an imidazo[4,5-b]pyridine core, substituting the 2-position with alkanoic or mercaptoalkanoic acid chains was explored to optimize receptor affinity. sigmaaldrich.com

Computational Guidance: Modern drug design heavily relies on computational methods. Molecular docking, for example, can predict the binding orientation and affinity of designed analogues within the active site of a target protein. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. Molecular dynamics simulations can further refine these predictions by analyzing the stability of the compound-target complex over time. nih.gov

Impact of Substituent Effects on Theoretical Interaction Profiles

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic rings. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electron density distribution across the molecule, which can affect its ability to form hydrogen bonds, engage in pi-stacking interactions, and bind to target proteins. Studies on general pyridine derivatives have shown that the presence of electron-donating groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. nih.gov

Steric Effects: The size and shape of a substituent (its steric profile) determine how well the molecule fits into the binding pocket of its target. Bulky groups can either create beneficial interactions or cause steric hindrance that prevents optimal binding. nih.gov For example, in a series of imidazo[4,5-b]pyridine derivatives, the placement of specific amidino groups was found to be critical for potent antiproliferative effects. mdpi.com The length of an alkyl chain connecting the imidazole and another ring system has also been shown to be a determining factor for biological activity. researchgate.net

The following table summarizes observed substituent effects on the activity of related pyridine and imidazole heterocyclic systems.

ScaffoldSubstituent Type/PositionObserved Effect on ActivityReference
Pyridine DerivativesMethoxy (-OMe), Hydroxyl (-OH), Amino (-NH2) groupsEnhanced antiproliferative activity nih.gov
Pyridine DerivativesHalogen atoms (Br, Cl, F), bulky groupsLower antiproliferative activity nih.gov
Imidazo[4,5-b]pyridinesUnsubstituted amidino groupPronounced antiproliferative activity mdpi.com
Imidazo[4,5-b]pyridines2-imidazolinyl amidino groupPronounced antiproliferative activity mdpi.com
Imidazo[4,5-b]pyridinesBromo-substitution with an unsubstituted phenyl ringSelective antiviral activity against RSV mdpi.com
Imidazo[1,2-a]pyridinesNitro group at C-2 and p-chlorophenyl at C-3High inhibitory activity against HT-29 cancer cells nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Mechanistic Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.commdpi.com By developing a predictive QSAR model for this compound derivatives, researchers can estimate the activity of novel, unsynthesized analogues.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. nih.govmdpi.com These methods align a set of molecules and calculate their steric and electrostatic fields. The resulting data is used to generate 3D contour maps that highlight regions where specific physicochemical properties are predicted to enhance or diminish biological activity.

Steric Contour Maps: Green contours typically indicate areas where bulky substituents are favorable for activity, while yellow contours show regions where bulk is detrimental.

Electrostatic Contour Maps: Blue contours often mark areas where positively charged or electron-donating groups are preferred, whereas red contours indicate where negatively charged or electron-withdrawing groups would increase activity.

These models provide invaluable theoretical guidance for the rational design of more potent inhibitors. mdpi.comnih.gov For example, a QSAR model might suggest that adding a large, hydrophobic group at a specific position on the pyridine ring and an electronegative group on the imidazole ring would maximize activity.

QSAR TechniqueDescriptionOutput/ApplicationReference(s)
MLR (Multiple Linear Regression) A statistical method to model the linear relationship between a dependent variable (activity) and one or more independent variables (molecular descriptors).Provides a simple mathematical equation to predict activity. biointerfaceresearch.commdpi.com
CoMFA (Comparative Molecular Field Analysis) A 3D-QSAR method that correlates biological activity with the steric and electrostatic fields of molecules.Generates 3D contour maps showing favorable/unfavorable steric and electrostatic regions for guiding new designs. nih.govmdpi.com
CoMSIA (Comparative Molecular Similarity Index Analysis) An extension of CoMFA that also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.Provides more detailed 3D contour maps for a more nuanced understanding of SAR. mdpi.com
HQSAR (Hologram QSAR) A 2D-QSAR method that uses molecular fragments (holograms) to correlate structure with activity, without needing 3D alignment.Useful for diverse sets of compounds or when a 3D binding mode is unknown. nih.gov

Exploration of Pharmacophore Models Derived from this compound Scaffold

A pharmacophore is the specific 3D arrangement of essential molecular features responsible for a compound's biological activity. estranky.sk By analyzing the structure of this compound and its active analogues, a pharmacophore model can be constructed. This model serves as a blueprint, defining the necessary components for molecular recognition by the biological target.

For the this compound scaffold, a hypothetical pharmacophore model might include:

A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.

A Hydrogen Bond Donor: The N-H group of the imidazole ring.

An Aromatic Ring Feature: The pyridine ring itself, capable of pi-pi stacking.

A Metal Chelating Center: The thiol (mercapto) group, which is known to coordinate with metal ions in metalloenzymes.

Once developed, this pharmacophore model can be used as a 3D query to screen large virtual libraries of compounds, identifying novel and structurally diverse molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. This approach, often combined with pharmacophore hybridization, is a powerful strategy for discovering new lead compounds. nih.gov

Bioisosteric Replacements and Their Influence on Molecular Recognition

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physicochemical properties, with the goal of creating a more effective drug. estranky.sk This technique can be applied to the this compound scaffold to fine-tune its properties, such as potency, selectivity, or metabolic stability, thereby influencing molecular recognition.

Common bioisosteric replacements relevant to this scaffold include:

Classical Bioisosteres: The thiol group (-SH) is a classical bioisostere of the hydroxyl group (-OH), meaning one could potentially be swapped for the other to modulate hydrogen bonding capacity or acidity. estranky.sk

Non-Classical Bioisosteres: More complex replacements can dramatically alter properties. For instance, replacing an amide functional group with a 1,2,4-oxadiazole (B8745197) ring has been shown to yield more potent and selective inhibitors in other heterocyclic systems. nih.gov The difluoromethyl group (-CF2H) has been successfully used as a bioisostere for a hydroxyl group and even shown to be a viable replacement for the N-oxide function in pyridine rings. nih.govrsc.org

Scaffold Hopping: In a broader sense, the entire pyridine ring could be considered a bioisostere for a benzene (B151609) ring, a strategy that proved highly effective in the design of cabozantinib (B823) analogues, where replacing a central benzene with pyridine resulted in a potent inhibitor. mdpi.com

These replacements can alter the molecule's electronic profile, lipophilicity, and conformational preferences, which in turn directly affects its binding affinity and interaction with the target protein.

Original GroupBioisosteric ReplacementRationale/Potential ImpactReference(s)
Hydroxyl (-OH)Thiol (-SH)Classical monovalent isosteres; alters acidity and hydrogen bonding. estranky.sk
Hydrogen (-H)Fluorine (-F)Similar size; alters electronic properties and can block metabolic oxidation. estranky.sk
Benzene RingPyridine RingIntroduces a hydrogen bond acceptor (N atom); alters solubility and electronic distribution. mdpi.com
Pyridine-N-Oxide2-DifluoromethylpyridineNon-classical replacement; can improve metabolic stability while retaining or enhancing activity. nih.govrsc.org
Amide (-CONH-)1,2,4-OxadiazoleNon-classical replacement; improves metabolic stability and acts as a hydrogen bond acceptor. nih.gov

Mechanistic Insights into Molecular Interactions of 3 2 Mercapto 1h Imidazol 4 Yl Pyridine

Enzyme Inhibition Mechanism Studies via Kinetic Analysis and Binding Modes

No specific studies detailing the enzyme inhibition mechanisms of 3-(2-Mercapto-1H-imidazol-4-YL)pyridine were identified. There is no available data from kinetic analyses, such as the determination of inhibition constants (K_i) or IC50 values, against any specific enzyme. Furthermore, literature describing the binding modes of this compound within an enzyme's active or allosteric site is not present in the public domain.

Exploration of Receptor Binding Mechanisms through Biophysical Techniques

There is no available research that explores the receptor binding mechanisms of this compound using biophysical techniques. A thorough search for studies employing methods such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy to characterize the binding affinity and thermodynamics of this compound to any receptor yielded no results.

Investigation of Metal Ion Coordination Mechanisms in Biological Systems

Information regarding the investigation of metal ion coordination mechanisms involving this compound in biological systems is not available. The potential for the mercapto and imidazole (B134444) moieties to act as ligands for biologically relevant metal ions has not been documented in published research. Consequently, there are no findings on its coordination chemistry, stoichiometry, or the structure of any potential metal complexes in a biological context.

Elucidation of Specific Protein-Ligand Interactions Employing this compound as a Probe

No literature was found that describes the use of this compound as a molecular probe to elucidate specific protein-ligand interactions. There are no published studies where this compound has been utilized to map binding sites, identify target proteins, or understand the nature of interactions with specific protein targets.

Study of Allosteric Modulation Mechanisms Induced by this compound

There is no evidence in the available scientific literature of studies conducted on the allosteric modulation mechanisms induced by this compound. Research into its potential to bind to allosteric sites on proteins and modulate the activity of orthosteric ligands has not been reported. Therefore, no data on its effects on receptor conformation or signaling pathways via allosteric mechanisms could be provided.

Coordination Chemistry of 3 2 Mercapto 1h Imidazol 4 Yl Pyridine

Synthesis and Characterization of Metal Complexes of 3-(2-Mercapto-1H-imidazol-4-YL)pyridine

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, metal-to-ligand molar ratio, reaction temperature, and pH can significantly influence the stoichiometry and structure of the resulting complex.

Common synthetic procedures involve dissolving the ligand in a solvent such as ethanol (B145695), methanol, or dimethylformamide (DMF), followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, acetates, or perchlorates). nih.gov The reaction mixture is often stirred at room temperature or refluxed for a period to ensure completion. nih.gov The resulting solid complex can then be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum. harding.edu Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.

The characterization of these newly synthesized complexes is carried out using a combination of analytical and spectroscopic techniques to determine their composition, structure, and properties.

Elemental Analysis (CHNS): This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex, which helps in establishing the empirical formula and the metal-to-ligand ratio. harding.edu

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=S, N-H, and pyridine (B92270) ring stretching modes upon complexation provide direct evidence of ligand binding to the metal center. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment around the metal ion. Ligand-centered π-π* and n-π* transitions, as well as metal-centered d-d transitions, can be observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with d¹⁰ metal ions like Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand framework in the complex. Changes in the chemical shifts of protons and carbons near the coordination sites can confirm the binding mode. researchgate.net

Molar Conductivity Measurements: These measurements, typically performed in solvents like DMF or DMSO, help to determine whether the complex is ionic or non-electrolytic in nature by measuring its ability to conduct electricity. researchgate.net

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. nih.gov

Table 1: Common Techniques for Characterization of Metal Complexes

TechniqueInformation ObtainedTypical Observations for this compound Complexes
Elemental AnalysisEmpirical formula, stoichiometryConfirms metal-to-ligand ratio (e.g., ML₂, ML₃)
Infrared (IR) SpectroscopyLigand coordination sitesShift in ν(C=S), ν(N-H), and pyridine ring vibrations
UV-Visible SpectroscopyElectronic transitions, coordination geometryObservation of ligand-centered transitions and metal-centered d-d bands
Molar ConductivityIonic/non-ionic natureLow values for neutral complexes, higher values for ionic complexes
Thermogravimetric Analysis (TGA)Thermal stability, solvent presenceMass loss corresponding to water or other solvent molecules

Investigation of Ligand Binding Modes and Coordination Geometries

This compound is a versatile ligand capable of exhibiting several binding modes due to its multiple donor atoms: the pyridine nitrogen (N_py), the imidazole (B134444) imine nitrogen (N_im), and the sulfur atom of the mercapto/thione group. The specific coordination mode depends on various factors, including the nature of the metal ion (hard/soft acid character), the reaction conditions, and the presence of competing anions.

Possible coordination modes include:

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom.

Via Pyridine Nitrogen: As a soft-to-intermediate base, the pyridine nitrogen is a common coordination site for a wide range of transition metals. wikipedia.org

Via Thione Sulfur: The sulfur atom of the thione group is a soft donor and is expected to coordinate strongly to soft metal ions like Ag(I), Hg(II), and Pd(II). mdpi.com

Bidentate Chelation: The ligand can form a stable chelate ring by coordinating through two donor atoms.

N,S-Chelation: Coordination via the pyridine nitrogen and the thione sulfur would form a six-membered chelate ring, a common and stable arrangement.

N,N-Chelation: Coordination involving the pyridine nitrogen and the imidazole nitrogen can also occur, forming another stable chelate ring. clarku.edu

Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of dinuclear, polynuclear, or coordination polymer structures. harding.educlarku.edu This can occur if different donor atoms of the same ligand molecule bind to different metal ions.

These varied binding possibilities can result in a range of coordination geometries around the metal center, such as tetrahedral, square planar, or octahedral, depending on the coordination number and the electronic configuration of the metal ion. wikipedia.org For instance, with a metal like Cu(II), distorted square pyramidal or trigonal bipyramidal geometries are often observed in complexes with pyridyl-imidazole ligands. clarku.edu

Spectroscopic and Magnetic Properties of Derived Metal Complexes

The spectroscopic and magnetic properties of the metal complexes are dictated by the identity of the central metal ion and the coordination geometry established by the ligand.

Spectroscopic Properties:

Infrared Spectra: Upon coordination of this compound, significant shifts in the IR absorption bands are expected. Coordination through the pyridine nitrogen typically results in a shift of the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies. nih.gov Coordination via the thione sulfur atom would lead to a shift in the ν(C=S) band, typically to a lower frequency, indicating a weakening of the C=S double bond. researchgate.net The ν(N-H) band of the imidazole ring may also shift or broaden upon coordination.

Electronic Spectra: The UV-Vis spectra of the complexes in solution or solid state show bands corresponding to electronic transitions. Intraligand transitions (π→π* and n→π*) are typically observed in the ultraviolet region. nih.gov For complexes with transition metals having partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weaker d-d transition bands appear in the visible or near-infrared region. The position and intensity of these bands are sensitive to the coordination geometry and ligand field strength, providing valuable structural information. nih.gov

Magnetic Properties: Magnetic susceptibility measurements are a powerful tool for investigating the electronic structure of paramagnetic transition metal complexes. The effective magnetic moment (μ_eff), calculated from the measured susceptibility, provides information about the number of unpaired electrons in the metal ion. uomustansiriyah.edu.iq This data can be used to distinguish between different possible geometries (e.g., high-spin vs. low-spin octahedral for a d⁶ ion like Fe(II)) or to confirm the oxidation state of the metal. dalalinstitute.com In polynuclear complexes where metal centers are in close proximity, magnetic exchange interactions (either ferromagnetic or antiferromagnetic) can occur, which can be studied by measuring the magnetic susceptibility as a function of temperature. clarku.edu For example, copper(II) complexes with related pyridyl-imidazole ligands have been shown to exhibit antiferromagnetic interactions. clarku.edu

Table 2: Expected Magnetic Moments for Octahedral Metal Complexes

Metal Iond-electron CountSpin StateUnpaired Electrons (n)Calculated Spin-Only Magnetic Moment (μ_so) in B.M.
Cr³⁺High Spin33.87
Mn²⁺d⁵High Spin55.92
Fe³⁺d⁵High Spin55.92
Fe²⁺d⁶High Spin44.90
Co²⁺d⁷High Spin33.87
Ni²⁺d⁸High Spin22.83
Cu²⁺d⁹High Spin11.73
Note: μ_so = √[n(n+2)]. Actual experimental values may differ due to orbital contributions.

Theoretical Studies on Metal-Ligand Orbital Interactions and Bonding

Computational methods, particularly Density Functional Theory (DFT), are widely used to provide deeper insight into the electronic structure and bonding in metal complexes of this compound. mdpi.com These theoretical studies complement experimental data and help in rationalizing observed properties.

DFT calculations can be employed to:

Optimize Geometries: The most stable structure of a complex, including bond lengths and angles, can be predicted and compared with experimental data from X-ray crystallography. mdpi.com

Analyze Frontier Molecular Orbitals (FMOs): The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the reactivity and electronic properties of the complex. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com For these complexes, the HOMO is often localized on the electron-rich sulfur atom and π-system of the ligand, while the LUMO may be centered on the metal d-orbitals or the ligand's π* system.

Study Metal-Ligand Bonding: The nature of the bonds between the metal and the ligand's donor atoms can be analyzed using techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov This can quantify the degree of covalent versus electrostatic character in the coordination bonds. nih.gov Electron transfers are expected to occur from the donor atoms (N, S) of the ligand to the metal ion. researchgate.net

Predict Spectroscopic Properties: Theoretical calculations can simulate IR and electronic spectra, which can be compared with experimental results to aid in the assignment of spectral bands and confirm structural arrangements. researchgate.netacs.org

Catalytic Applications and Mechanistic Studies of this compound-Metal Complexes

Transition metal complexes are widely studied for their catalytic activity in a variety of organic transformations. rsc.org Complexes of this compound, containing both "hard" nitrogen and "soft" sulfur donor sites, could be effective catalysts for various reactions. The specific application would depend on the choice of the metal center.

Potential catalytic applications include:

Oxidation Reactions: Metal complexes, particularly those of manganese, iron, cobalt, and copper, are known to catalyze the oxidation of substrates like alcohols, alkenes, and sulfides.

Reduction Reactions: Complexes of palladium, platinum, and nickel can act as catalysts for hydrogenation reactions. Some complexes have shown efficiency in the catalytic reduction of nitroaromatics in the presence of a reducing agent like NaBH₄. nih.gov

C-C Coupling Reactions: Palladium complexes are famously used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, which are fundamental in organic synthesis. The N,S-bidentate nature of the ligand could provide a stable coordination environment for the palladium catalyst.

Polymerization: Certain transition metal complexes serve as catalysts for olefin polymerization.

Mechanistic studies for these catalytic processes would involve a combination of experimental techniques (such as kinetics, in-situ spectroscopy) and computational modeling. These studies aim to elucidate the catalytic cycle, identify key reactive intermediates, and understand the role of the ligand in stabilizing the metal center and influencing the reaction's selectivity and efficiency. The development of metal complexes for catalysis in biological systems is also a growing area of research. nih.gov

Advanced Analytical Techniques in the Study of 3 2 Mercapto 1h Imidazol 4 Yl Pyridine

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation and identification of 3-(2-Mercapto-1H-imidazol-4-YL)pyridine and its related impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the pyridine (B92270) and imidazole (B134444) rings.

For instance, in the analysis of similar heterocyclic compounds, such as pyridine/quinoline derivatives bearing an imidazole/benzimidazole moiety, LC-MS studies have been effectively employed. researchgate.net While specific retention times for this compound are not publicly documented, a hypothetical HPLC method could be developed and validated for parameters like linearity, accuracy, precision, and specificity. The development of such a method would be crucial for quality control and stability studies.

A study on related mercaptobenzothiazole derivatives utilized HPLC for their simultaneous determination, highlighting the suitability of this technique for sulfur-containing heterocyclic compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its polarity and potential for thermal degradation. Derivatization is often a necessary step to increase volatility and improve chromatographic performance. For example, silylation of the mercapto and N-H groups could be employed.

Analytical TechniqueTypical ColumnMobile Phase/Carrier GasDetectionKey Considerations
HPLC C18, C8Acetonitrile/Water or Methanol/Water with bufferUV, DAD, MSMethod development and validation are crucial for accurate quantification.
GC-MS Capillary column (e.g., DB-5ms)HeliumMass SpectrometryDerivatization may be required to improve volatility and thermal stability.

Electrochemical Behavior and Redox Properties of this compound

The electrochemical properties of this compound are of significant interest due to the presence of the electroactive mercapto (-SH) group and the imidazole and pyridine rings. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed to study its redox behavior.

The mercapto group is known to be readily oxidizable. The oxidation process likely involves the formation of a disulfide bond, leading to a dimeric species. The potential at which this oxidation occurs can provide insights into the electron-donating ability of the molecule. The imidazole and pyridine moieties can also undergo electrochemical reactions, although typically at higher potentials than the mercapto group.

Studies on the electrochemical behavior of related imidazole and pyridine derivatives have shown that the electrode material and pH of the supporting electrolyte play a crucial role in the observed voltammetric response. For example, the axial ligation of pyridine and imidazole to a metal center has been shown to significantly influence the electrocatalytic process in the hydrogen evolution reaction. genprice.com While specific redox potentials for this compound are not reported, voltammetric studies would be invaluable for developing electrochemical sensors or for understanding its role in redox-mediated biological processes.

Thermal Analysis (TGA, DSC) for Understanding Solid-State Behavior and Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for characterizing the solid-state properties and thermal stability of this compound.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram of this compound would reveal its decomposition temperature and provide information about its thermal stability. For instance, TGA studies on metal complexes containing pyridine and pyrazole (B372694) ligands have shown distinct decomposition steps corresponding to the loss of different parts of the molecule. abechem.com A similar approach could be used to understand the thermal degradation pathway of the target compound.

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions. For this compound, DSC would be used to determine its melting point and enthalpy of fusion. This information is critical for understanding its crystalline structure and for quality control purposes.

Thermal Analysis TechniqueInformation ObtainedTypical Application
TGA Decomposition temperature, thermal stability, residual mass.Assessing the upper-temperature limit for storage and processing.
DSC Melting point, enthalpy of fusion, glass transition temperature.Characterizing solid-state form, purity assessment.

Capillary Electrophoresis (CE) for Purity Assessment and Separation Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species. Given that this compound contains both a basic pyridine ring and an acidic mercapto group, its charge will be pH-dependent. This makes CE an excellent technique for its analysis and purity assessment.

By adjusting the pH of the background electrolyte, the electrophoretic mobility of the compound can be manipulated, allowing for its separation from impurities with different charge-to-size ratios. Micellar electrokinetic chromatography (MEKC), a mode of CE, could also be employed to separate the neutral form of the compound from other neutral impurities.

Studies on the separation of imidazolium (B1220033) ionic liquids by CE have demonstrated the technique's effectiveness for this class of compounds. Similarly, the preparation and evaluation of imidazole-coated capillary columns have been reported for the separation of aromatic acids, indicating the versatility of imidazole chemistry in CE. researchgate.net

Hyphenated Techniques (e.g., LC-NMR, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for identifying impurities and degradation products in samples of this compound. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio.

A study on pyridine/quinoline derivatives bearing an imidazole/benzimidazole moiety successfully utilized LC-MS for structure and purity determination. The observed molecular ions were often the base peaks, providing clear identification of the compounds. researchgate.net An LC-MS/MS method, which involves further fragmentation of selected ions, could provide even more detailed structural information for the unequivocal identification of trace-level impurities.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

LC-NMR provides a direct link between HPLC separation and NMR spectroscopy, allowing for the online acquisition of NMR spectra of separated components. This powerful technique can provide unambiguous structural elucidation of unknown impurities or metabolites of this compound without the need for off-line isolation.

Hyphenated TechniqueSeparation PrincipleDetection PrincipleKey Application
LC-MS Liquid ChromatographyMass SpectrometryIdentification and quantification of impurities and degradation products.
LC-NMR Liquid ChromatographyNuclear Magnetic ResonanceUnambiguous structural elucidation of unknown compounds in a mixture.

Future Directions and Emerging Research Avenues for 3 2 Mercapto 1h Imidazol 4 Yl Pyridine

Exploration of Novel Synthetic Routes to Access Diverse Derivatives

The future of research on 3-(2-Mercapto-1H-imidazol-4-YL)pyridine is intrinsically linked to the ability to synthesize a wide array of its derivatives efficiently. Current synthetic strategies often rely on established methods for building imidazole (B134444) and pyridine (B92270) rings. However, emerging research points toward the adoption of more advanced and versatile synthetic methodologies.

Future efforts will likely concentrate on:

Multicomponent Reactions (MCRs) : One-pot reactions that combine three or more starting materials are gaining traction for their efficiency and atom economy. Adapting MCRs, such as those used for other pyridine-bearing molecules nih.gov, could allow for the rapid generation of a library of derivatives from simple precursors like D-glucose, malononitrile, and various aldehydes. nih.gov

Flow Chemistry : Continuous flow synthesis offers superior control over reaction parameters, improved safety, and scalability. Applying this technology could streamline the production of the core scaffold and its subsequent modifications, enabling more consistent and high-throughput synthesis.

Directed C-H Functionalization : Modern synthetic organic chemistry increasingly focuses on the direct modification of carbon-hydrogen bonds. Developing C-H functionalization strategies for the pyridine or imidazole rings would provide a powerful tool for late-stage diversification, allowing for the introduction of new functional groups without requiring a complete re-synthesis of the heterocyclic core.

Diverse Alkylation and Acylation : Building on known methods like S-alkylation and N-alkylation used for related mercaptobenzimidazoles chemrevlett.comnih.gov, future work can explore a broader range of electrophiles to append diverse chemical moieties to the sulfur and nitrogen atoms of the mercaptoimidazole ring, systematically probing structure-activity relationships.

A summary of potential synthetic strategies is presented below.

Synthetic StrategyDescriptionPotential AdvantageReference Example
Multicomponent Reactions (MCRs)One-pot synthesis combining three or more reactants to build complex molecules.High efficiency, atom economy, rapid library generation.Synthesis of pyridine-bearing pentose (B10789219) moieties. nih.gov
Flow ChemistryPerforming reactions in a continuous flowing stream rather than in a batch.Enhanced control, scalability, and safety.General advanced synthesis principle.
C-H FunctionalizationDirectly converting a C-H bond into a C-C, C-N, or C-O bond.Late-stage diversification of the core structure.Modern organic synthesis trend.
S/N-AlkylationAttaching alkyl or acyl groups to sulfur or nitrogen atoms.Systematic modification of known reactive sites.Synthesis of mercaptobenzimidazole derivatives. chemrevlett.comnih.gov

Development of Advanced Computational Models for Predictive Research

Computational chemistry has become an indispensable tool in modern chemical research. nih.gov For this compound, the development of sophisticated computational models represents a critical future direction for accelerating research and predicting molecular behavior.

Emerging research in this area includes:

Quantitative Structure-Activity Relationship (QSAR) : Beyond simple molecular docking, future models will likely employ QSAR to build statistical relationships between the chemical structures of derivatives and their biological activities. This can help predict the potency of new, unsynthesized compounds and guide synthetic efforts toward more promising candidates.

Machine Learning and AI : The application of artificial intelligence to chemical data can uncover complex patterns that are not apparent through traditional analysis. AI models could be trained on existing data to predict various properties, from synthetic accessibility and reaction outcomes to biological targets and potential off-target effects.

Advanced Molecular Dynamics (MD) Simulations : While docking provides a static snapshot of binding, MD simulations can model the dynamic behavior of the compound within a biological target, such as an enzyme's active site, over time. This provides deeper insights into binding stability, conformational changes, and the specific interactions that drive biological activity. nih.gov

ADMET Prediction : In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of compounds are crucial. nih.gov Developing and validating robust ADMET models for this class of compounds will be essential for prioritizing derivatives with favorable drug-like properties early in the discovery process. nih.gov

Broader Investigation into Mechanistic Roles in Chemical and Biological Systems

While preliminary studies have hinted at the biological activities of related mercaptoimidazole and pyridine compounds, a deep mechanistic understanding of this compound is largely unexplored. Future research must move beyond initial screening to elucidate its precise molecular mechanisms of action.

Key areas for investigation include:

Target Identification and Validation : A primary goal is to identify the specific biomolecules (e.g., enzymes, receptors) with which the compound interacts. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be employed to pull down binding partners from cell lysates. For instance, related mercaptoimidazoles have been shown to inhibit enzymes like 14α-demethylase and α-glucosidase. nih.govnih.gov

Enzyme Kinetics and Inhibition Studies : For derivatives that show inhibitory activity against specific enzymes, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This information is fundamental to understanding how the compound affects its target and for guiding further optimization.

Structural Biology : Obtaining a crystal structure of the compound bound to its biological target would provide the ultimate mechanistic insight. X-ray crystallography or cryo-electron microscopy can reveal the precise binding orientation and the key atomic interactions, such as hydrogen bonds or pi-pi stacking, that stabilize the complex. researchgate.netdntb.gov.ua

Cellular Pathway Analysis : To understand the downstream effects of target engagement, techniques like transcriptomics and proteomics can be used. This would reveal how the compound alters gene expression and protein levels, connecting its direct molecular action to a broader cellular response and identifying the biological pathways it modulates.

Potential as a Scaffold for Rational Drug Design and Discovery (mechanistic focus)

The hybrid pyridine-mercaptoimidazole structure is a promising scaffold for rational drug design. nih.gov The pyridine ring is a common feature in many approved drugs, while the mercaptoimidazole moiety offers unique chemical properties, including the ability to act as a hydrogen bond donor/acceptor and a metal chelator.

A mechanistic focus on drug design would involve:

Fragment-Based Drug Discovery (FBDD) : The pyridine and mercaptoimidazole moieties can be considered as individual fragments. FBDD approaches could be used to identify how each fragment interacts with a target of interest, followed by the rational linking of fragments to create a high-affinity lead compound. nih.gov

Structure-Based Design : Once a biological target is identified and its structure is known, computational docking and molecular modeling can be used to design derivatives that fit optimally into the target's binding site. chemrevlett.comnih.gov This involves modifying the scaffold to enhance interactions with key amino acid residues, thereby improving potency and selectivity.

Targeting Protein-Protein Interactions (PPIs) : Many diseases are driven by aberrant PPIs, which are notoriously difficult to target with small molecules. The defined three-dimensional shape of the this compound scaffold could be exploited to design molecules that sit at the interface of two proteins, disrupting their interaction.

Designing Covalent Inhibitors : The mercapto group (-SH) is a nucleophile that can be engineered to form a covalent bond with a suitably located electrophilic residue (like cysteine) in a target protein. This can lead to irreversible inhibition, resulting in high potency and prolonged duration of action.

A table summarizing potential therapeutic targets for scaffold-based design is shown below.

Potential Target ClassRationale Based on Related ScaffoldsMechanistic FocusReference
Kinases (e.g., BRAF, EGFR, VEGFR2)Pyridine and imidazole are core components of many kinase inhibitors.Competitive inhibition at the ATP-binding site. researchgate.netnih.govmdpi.com
Metalloenzymes (e.g., Carbonic Anhydrase)The mercapto group can coordinate with metal ions in the active site.Chelation of the catalytic metal ion (e.g., zinc). nih.gov
Bacterial Enzymes (e.g., 14α-demethylase)Mercaptoimidazoles have shown antimicrobial activity.Inhibition of essential metabolic pathways. nih.gov
Viral ProteinsPyridine derivatives have been investigated as antiviral agents.Inhibition of viral replication or entry. nih.gov

Application as Probes for Understanding Complex Biological Pathways

Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into powerful chemical probes to explore biology. A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a complex biological environment.

Future directions in this area include:

Affinity-Based Probes : Synthesizing derivatives that incorporate a reactive group (for covalent labeling) and a reporter tag (like biotin (B1667282) or a fluorescent dye). These probes can be used in pull-down experiments to isolate and identify their cellular binding partners via mass spectrometry.

Fluorescent Probes : Attaching a fluorophore to the scaffold could enable the visualization of its localization within cells using fluorescence microscopy. This can provide valuable information about which cellular compartments or structures the compound targets.

Reactivity-Based Probes : Developing probes that specifically react with certain types of molecules or functional groups within a cell. For example, a derivative could be designed to react with furan (B31954) moieties in natural products, enabling their discovery and identification from complex mixtures. beilstein-journals.org This concept could be adapted to create probes that covalently modify and report on the presence of specific targets in cell supernatants or lysates. beilstein-journals.org

Probes for In Vivo Imaging : For preclinical research, derivatives could be labeled with radioisotopes to enable non-invasive imaging techniques like Positron Emission Tomography (PET). This would allow for the study of the compound's distribution, target engagement, and pharmacokinetics in a living organism. nih.gov

By pursuing these emerging research avenues, the scientific community can systematically build upon the foundational knowledge of this compound, transforming it from a molecule of academic interest into a valuable tool for both fundamental and applied chemical and biological sciences.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Mercapto-1H-imidazol-4-yl)pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyridine derivatives and functionalized imidazoles. For example, 2-aminoimidazole intermediates can react with pyridine-containing electrophiles under controlled pH and temperature (e.g., 60–80°C in ethanol/water mixtures). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization improves purity. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13}\text{C NMR}, and IR spectroscopy confirms structural integrity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR^1 \text{H NMR} : Look for aromatic proton signals in the δ 7.5–8.5 ppm range (pyridine ring) and δ 6.5–7.5 ppm (imidazole protons). The mercapto (-SH) group may appear as a broad singlet near δ 3.5–4.0 ppm.
  • IR : Key peaks include ν ~3054 cm1^{-1} (C-H aromatic), ν ~1574 cm1^{-1} (C=N), and ν ~2550 cm1^{-1} (S-H stretch).
  • Mass Spectrometry : Compare observed molecular ion peaks (e.g., [M$ ^+ $$
    ) with theoretical values. Fragmentation patterns (e.g., loss of -SH or pyridine moieties) further validate the structure .

Advanced Research Questions

Q. What challenges arise in the crystallographic characterization of this compound, and how can software tools address data discrepancies?

  • Methodological Answer : Challenges include crystal twinning, disorder in the mercapto group, and weak diffraction due to flexible moieties. Use SHELXL for refinement, applying constraints for disordered atoms and anisotropic displacement parameters. Validate the final structure using PLATON to check for missed symmetry or solvent-accessible voids. For ambiguous electron density, compare multiple refinement models (e.g., with/without hydrogen bonding) to minimize R-factor discrepancies .

Q. How does the electronic structure of this compound influence its coordination behavior in transition metal complexes?

  • Methodological Answer : The pyridine nitrogen and imidazole sulfur act as electron-rich donor sites. Cyclic voltammetry (e.g., in THF at 200 mV/s) reveals oxidation potentials correlated with ligand electron-donor strength. Compare electrochemical Lever EE parameters to rank ligand efficacy: lower EE values indicate stronger electron donation. Coordination studies with Re(I) or Mn(I) carbonyl complexes can elucidate binding modes (e.g., monodentate vs. bridging) and stability under redox conditions .

Q. What methodological approaches are recommended for evaluating the biological activity of derivatives of this compound?

  • Methodological Answer :

  • In vitro assays : Screen for antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram- bacteria).
  • Antioxidant studies : Use DPPH radical scavenging assays, monitoring absorbance at 517 nm.
  • Molecular docking : Perform docking simulations (e.g., AutoDock Vina) against target proteins (e.g., bacterial DNA gyrase or antioxidant enzymes) to predict binding affinities. Validate with in vitro enzyme inhibition assays .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • NMR conflicts : Compare solvent effects (e.g., DMSO vs. CDCl3_3) on chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Mass spectrometry anomalies : Rule out adduct formation (e.g., sodium/potassium) by repeating in negative ion mode. Cross-check with high-resolution MS (HRMS).
  • Crystallographic vs. computational structures : Overlay XRD-derived coordinates with DFT-optimized geometries (e.g., using Gaussian 09) to assess conformational flexibility .

Methodological Tools and Best Practices

Q. Which computational methods are suitable for modeling the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. These predict nucleophilic/electrophilic sites. For catalysis, simulate transition states (e.g., in Gaussian 09) to identify rate-determining steps. Pair with experimental kinetics (e.g., UV-Vis monitoring) to validate mechanisms .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Mercapto-1H-imidazol-4-YL)pyridine
Reactant of Route 2
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3-(2-Mercapto-1H-imidazol-4-YL)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.